Dichlorprop

Description

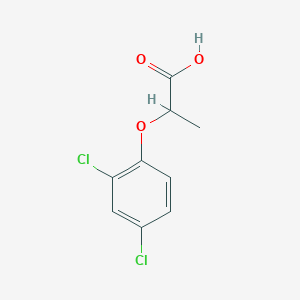

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHCENGPTKEIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3, Array | |

| Record name | 2,4-DP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39104-30-8 (hydrochloride salt), 5746-17-8 (potassium salt) | |

| Record name | Dichlorprop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020440 | |

| Record name | Dichlorprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish to colorless solid. Soluble in organic solvents. Used as an herbicide., Colorless to yellowish odorless solid; [ICSC] Colorless, white, or brown solid; [HSDB] Light brown powder; [MSDSonline], ODOURLESS COLOURLESS-TO-YELLOWISH CRYSTALS. | |

| Record name | 2,4-DP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorprop | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

204 °C o.c. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water 900 g acid equivalent/L at 20 °C /Dichlorprop-potassium/, Solubility in water, 660 g acid equivalent/L at 20 °C /Sodium salt/, Solubility in water, 740 g acid equivalent/L at 20 °C /Diethanolamine salt/, In acetone 595, isopropanol 510, benzene 85, toluene 69, xylene 51, kerosene 2.1 (all in g/L, 20 °C)., Chloroform 10.8, ether 82.1, ethanol more than 100 (all in g/100 g at 20 °C), Heptane 0.5% wt/vol, Soluble in ethanol, ether; very soluble in ligroin, In water, 350 mg/L at 20 °C, Solubility in water: none | |

| Record name | DICHLOROPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.42, Relative density (water = 1): 1.4 | |

| Record name | DICHLOROPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000008 [mmHg], 7.50X10-8 mm Hg at 20 °C, negligible | |

| Record name | Dichlorprop | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLOROPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals, WHITE TO TAN, CRYSTALLINE SOLID | |

CAS No. |

120-36-5 | |

| Record name | 2,4-DP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorprop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorprop | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-(2,4-dichlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorprop | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORPROP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7YV2RKO6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLOROPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

117.5 °C, 117-118 °C | |

| Record name | DICHLOROPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Dichlorprop's Dual-Pronged Assault on Plant Physiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlorprop, a prominent phenoxy herbicide, exerts its phytotoxic effects on broadleaf plants through a sophisticated, dual-pronged mechanism of action. The primary and well-established pathway involves its function as a synthetic auxin mimic, leading to uncontrolled growth and eventual plant death.[1][2][3] More recent discoveries have unveiled a secondary, yet equally critical, mechanism involving the induction of a ferroptosis-like cell death pathway, characterized by iron-dependent reactive oxygen species (ROS) accumulation and lipid peroxidation.[4] This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Primary Mechanism of Action: Synthetic Auxin Mimicry

This compound, particularly its biologically active (R)-enantiomer, structurally resembles the natural plant hormone indole-3-acetic acid (IAA).[3][5] This molecular mimicry allows it to hijack the plant's natural auxin signaling pathway, leading to a cascade of events that ultimately prove fatal to susceptible plants.

The Auxin Signaling Cascade Disruption

The core of auxin signaling revolves around the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) proteins, which act as auxin co-receptors.[6] In the presence of auxins (natural or synthetic), TIR1/AFB proteins bind to Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This binding event tags the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[6] The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of a multitude of auxin-responsive genes.

This compound's persistence and high concentration overwhelm this tightly regulated system, leading to a continuous and excessive degradation of Aux/IAA proteins. This, in turn, results in the sustained activation of ARFs and the overexpression of auxin-responsive genes. The physiological consequences of this uncontrolled gene expression include:

-

Uncontrolled Cell Elongation and Division: Leading to epinasty (downward bending of leaves), stem and petiole twisting, and callus formation.

-

Increased Ethylene Production: Ethylene is a plant hormone involved in senescence and stress responses. Elevated levels contribute to the observed phytotoxic symptoms.

-

Altered Abscisic Acid (ABA) Levels: ABA is a key hormone in stress responses, and its interplay with auxin signaling is disrupted by this compound.[7][8]

Signaling Pathway Diagram

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound (Ref: RD 406) [sitem.herts.ac.uk]

- 4. New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-P (Ref: BAS 044H) [sitem.herts.ac.uk]

- 6. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Abscisic acid and its role in the modulation of plant growth, development, and yield stability - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-2-(2,4-dichlorophenoxy)propanoic acid properties

An In-depth Technical Guide to (R)-2-(2,4-dichlorophenoxy)propanoic Acid

This technical guide provides a comprehensive overview of the core properties of (R)-2-(2,4-dichlorophenoxy)propanoic acid, also known as Dichlorprop-P. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the physicochemical properties, toxicological data, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

(R)-2-(2,4-dichlorophenoxy)propanoic acid is the dextrorotatory, biologically active enantiomer of the herbicide this compound.[1][2] First marketed in the 1960s as a racemic mixture, advances in asymmetric synthesis have enabled the production of the pure (R)-isomer.[2] It is a member of the chlorophenoxy herbicide family, similar in structure to 2,4-D.[1][2]

| Property | Value |

| IUPAC Name | (2R)-2-(2,4-dichlorophenoxy)propanoic acid[1][3] |

| Synonyms | This compound-P, (R)-Dichlorprop, (+)-Dichlorprop[1][4] |

| CAS Number | 15165-67-0[5][6] |

| Molecular Formula | C₉H₈Cl₂O₃[5][6] |

| Molecular Weight | 235.06 g/mol [5][6] |

| Appearance | White to light yellow or light beige crystalline powder.[7] Can also appear as a light brown to brown solid.[5] |

| Melting Point | 122-124 °C[5][8][9] |

| Boiling Point | 348.3 ± 27.0 °C (Predicted)[5][6] |

| pKa | 3.03 ± 0.10 (Predicted)[5][10] |

| Optical Rotation | [α]²¹D +26.6° (c = 1.23 in ethanol)[4][5] |

Solubility

The solubility of (R)-2-(2,4-dichlorophenoxy)propanoic acid has been determined in various solvents at 20°C.

| Solvent | Solubility |

| Water (pH 7) | 0.59 g/L[5][8] |

| Acetone | >1000 g/kg[5][8] |

| Ethanol | >1000 g/kg[5][8] |

| Ethyl Acetate | 560 g/kg[5][8] |

| Toluene | 46 g/kg[5][8] |

Toxicological Data

The toxicological profile of this compound has been evaluated, with the (R)-isomer generally considered to have slight acute toxicity.

| Parameter | Value | Species |

| Oral LD₅₀ | 537 mg/kg | Rat[2] |

The U.S. Environmental Protection Agency (EPA) classifies the R-isomer as “Not Likely to be Carcinogenic to Humans”.[2] However, it is considered a severe eye irritant.[2]

Mechanism of Action

(R)-2-(2,4-dichlorophenoxy)propanoic acid functions as a synthetic auxin.[1][11] Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. The mechanism of action involves inducing abnormal and uncontrolled cell division and growth, which ultimately damages the vascular tissue of susceptible plants.[2]

The proposed mechanism includes:

-

Increased Cell Wall Plasticity : The herbicide is thought to make plant cell walls more flexible.[2]

-

Enhanced Protein Biosynthesis : It stimulates the production of proteins within the plant cells.[2]

-

Ethylene Production : It leads to an increase in the production of ethylene, another plant hormone involved in stress responses and senescence.[2]

This cascade of events leads to unsustainable growth, ultimately causing the death of the target broadleaf weeds.[2]

Caption: Mechanism of action of (R)-2-(2,4-dichlorophenoxy)propanoic acid as a synthetic auxin.

Experimental Protocols

Synthesis

The commercial production of (R)-2-(2,4-dichlorophenoxy)propanoic acid involves a multi-step chemical process.[11]

Methodology:

-

Reaction of 2,4-dichlorophenol (B122985): The process begins with the reaction of 2,4-dichlorophenol with an alkylating agent such as propylene (B89431) oxide to form the phenoxypropanoic acid backbone.[11]

-

Enantiomeric Resolution: The resulting racemic mixture is then resolved to isolate the desired (R)-enantiomer. This can be achieved through various methods, including asymmetric synthesis, to yield the biologically active this compound-P.[11]

Enantiomeric Purity Analysis via HPLC

A high-performance liquid chromatography (HPLC) method has been reported for determining the enantiomeric purity of (+)-2-(2,4-dichlorophenoxy)-propanoic acid.[12]

Methodology:

-

Chromatographic System: An achiral, reversed-phase HPLC system is used.[12]

-

Stationary Phase: A C18 stationary phase is employed.[12]

-

Mobile Phase: The mobile phase consists of a mixture of methanol, acetonitrile, and 0.1M aqueous acetic acid in a ratio of 42:30:28.[12]

-

Detection: The system utilizes both a polarimetric detector and an absorbance detector. The ratio of the responses from these two detectors is used to calculate the mole fraction of the (R)-(+)-enantiomer.[12]

-

Sample Loading: Assays are typically carried out with a sample loading of 200 μg.[12]

Caption: Workflow for enantiomeric purity analysis of (+)-2,4-DP using HPLC.

References

- 1. This compound-P | C9H8Cl2O3 | CID 119435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. (R)-2-(2,4-Dichlorophenoxy)propanoic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. (R)-2-(2,4-Dichlorophenoxy)propanoic acid CAS#: 15165-67-0 [m.chemicalbook.com]

- 6. pinpools.com [pinpools.com]

- 7. chemimpex.com [chemimpex.com]

- 8. (R)-2-(2,4-Dichlorophenoxy)propanoic acid | 15165-67-0 [chemicalbook.com]

- 9. (R)-2-(2,4-dichlorophenoxy)propanoic acid [stenutz.eu]

- 10. chembk.com [chembk.com]

- 11. This compound-P (Ref: BAS 044H) [sitem.herts.ac.uk]

- 12. academic.oup.com [academic.oup.com]

A Technical Guide to the Chirality and Herbicidal Activity of Dichlorprop Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality of the herbicide Dichlorprop and its implications for herbicidal activity, environmental fate, and analytical determination. This compound, chemically known as 2-(2,4-dichlorophenoxy)propionic acid, is a selective, systemic phenoxy herbicide used to control annual and perennial broadleaf weeds.[1][2] Its chemical structure contains a single chiral center, resulting in the existence of two stereoisomers, or enantiomers: (R)-Dichlorprop and (S)-Dichlorprop.[2][3]

The herbicidal activity is almost exclusively associated with the (R)-enantiomer, which acts as a synthetic auxin, leading to abnormal and excessive cell division and growth in susceptible plants.[1][2][4] Initially marketed as a racemic mixture containing equal parts of both enantiomers, modern formulations predominantly use the active (R)-isomer, also known as this compound-p.[1][3] This shift towards enantiomerically pure formulations is driven by the desire to reduce the environmental load of the less active (S)-enantiomer and mitigate potential non-target effects.

This guide details the enantioselective mechanisms of action, environmental degradation, and the experimental protocols for their analysis, presenting quantitative data in structured tables and visualizing key processes through diagrams.

Enantioselectivity in Herbicidal Activity

The biological activity of this compound is highly enantioselective, with the (R)-enantiomer being responsible for its herbicidal effects.[1][5] The (S)-enantiomer is considered to have little to no herbicidal activity.

The (R)-enantiomer mimics the natural plant hormone auxin, leading to a cascade of effects that disrupt normal plant development.[2][4] This includes increased cell wall plasticity, protein biosynthesis, and ethylene (B1197577) production, which ultimately damages vascular tissue and leads to plant death.[1][4] Recent research has also shown that (R)-Dichlorprop can trigger a form of iron-dependent, programmed cell death in plants known as ferroptosis-like death.[6] This process involves the accumulation of reactive oxygen species (ROS) and lipid peroxides, leading to the disruption of cell membranes.[6]

In contrast, the (S)-enantiomer not only lacks significant herbicidal action but has been observed in some cases to slightly promote plant growth. A study on Arabidopsis thaliana demonstrated a significant difference in the physiological response to the two enantiomers.

Data Presentation: Herbicidal Efficacy of this compound Enantiomers

| Enantiomer | Plant Species | Effect | Quantitative Measurement | Reference |

| (R)-Dichlorprop | Arabidopsis thaliana | Growth Inhibition | 37.6% decrease in fresh weight | [7][8] |

| (S)-Dichlorprop | Arabidopsis thaliana | Growth Promotion | 7.6% increase in fresh weight | [7][8] |

| (R)-Dichlorprop | Arabidopsis thaliana | Physiological Stress | Induces ROS accumulation, lipid peroxidation, and iron aggregation | [6] |

| (S)-Dichlorprop | Arabidopsis thaliana | Minimal Stress | Weaker disturbance to leaf morphology and cell structure compared to (R)-DCPP | [7][8] |

Visualization: Logical Relationship of Herbicidal Action

Caption: Differential herbicidal effects of (R)- and (S)-Dichlorprop enantiomers.

Enantioselective Environmental Fate and Degradation

The environmental persistence and degradation of this compound are also subject to enantioselectivity, primarily driven by microbial activity in soil and water.[9][10] Numerous studies have shown that one enantiomer is often degraded preferentially over the other, although the specific enantiomer that degrades faster can vary depending on the microbial communities and environmental conditions.

In most agricultural soils, the (S)-enantiomer tends to be degraded more rapidly than the herbicidally active (R)-enantiomer.[9][11] However, some studies have reported the opposite or preferential degradation of the (R)-enantiomer.[12][13] This enantioselective degradation is a clear indicator of biologically mediated processes, as abiotic degradation shows no such preference.[10][12]

Bacterial species from the Sphingomonadaceae family, such as Sphingomonas herbicidovorans, Sphingobium sp., and Sphingopyxis sp., have been identified as key players in the degradation of this compound.[9][14][15] These bacteria possess distinct uptake systems and enzymes that can differentiate between the (R) and (S) enantiomers.[15][16]

Data Presentation: Enantioselective Degradation of this compound in Soil

| Enantiomer | Soil Type | Half-life (DT50) in days | Preferentially Degraded | Reference |

| (S)-Dichlorprop | Soil A (pH 6.8) | 8.22 | Yes | [9][10][11] |

| (R)-Dichlorprop | Soil A (pH 6.8) | 12.93 | No | [9][10][11] |

| (S)-Dichlorprop | Soil D (pH 5.5) | 8.06 | Yes | [9][10][11] |

| (R)-Dichlorprop | Soil D (pH 5.5) | 12.38 | No | [9][10][11] |

| (S)-Dichlorprop | Generic Soil | 4.4 | Yes | [12] |

| (R)-Dichlorprop | Generic Soil | 8.7 | No | [12] |

Visualization: Microbial Degradation Pathway

Caption: Enantioselective uptake and degradation of this compound by soil bacteria.

Experimental Protocols

The study of this compound enantiomers requires specialized analytical techniques to separate and quantify each isomer. Biodegradation studies also follow specific protocols to assess the environmental fate of the enantiomers.

Protocol 1: Enantiomer Separation by Chiral HPLC

This protocol describes a common method for the analytical separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC).

Objective: To separate and quantify (R)- and (S)-Dichlorprop from a sample.

Methodology:

-

Instrumentation: An HPLC system equipped with a UV detector is used.[15]

-

Chiral Stationary Phase (CSP): A chiral column is essential for separation. A commonly used column is a Nucleodex-α-PM (permethylated α-cyclodextrin).[15]

-

Mobile Phase: The system is operated isocratically with an eluent typically consisting of a mixture of an organic solvent and an acidic aqueous buffer. An example is 70% (v/v) methanol (B129727) and 30% (v/v) 50 mM sodium phosphate (B84403) (NaH₂PO₄) adjusted to pH 3.0.[15]

-

Flow Rate: A typical flow rate is 0.7 mL/min.[15]

-

Detection: The eluting enantiomers are detected by UV absorbance at a wavelength of 230 nm.[15]

-

Quantification: The concentration of each enantiomer is determined by comparing the peak area to that of external standards of known concentrations.[11]

-

Elution Order: Under these conditions, the typical retention times are approximately 6.7 minutes for (R)-Dichlorprop and 8.6 minutes for (S)-Dichlorprop.[15]

Visualization: Chiral HPLC Analysis Workflow

Caption: Experimental workflow for chiral separation of this compound by HPLC.

Protocol 2: Soil Biodegradation Study

This protocol outlines a laboratory microcosm experiment to determine the degradation rates and enantioselectivity of this compound in soil.

Objective: To measure the half-lives (DT50) of (R)- and (S)-Dichlorprop in soil.

Methodology:

-

Soil Preparation: Collect fresh soil samples, sieve to remove large particles, and adjust moisture content to a specified level (e.g., 60% of water holding capacity).

-

Microcosm Setup: Distribute known amounts of the prepared soil into replicate flasks or containers for each treatment group. Treatment groups typically include:

-

Spiking: Apply a standard solution of the respective this compound form(s) to the soil to achieve a target concentration.

-

Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) to simulate environmental conditions.[17]

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 31 days), destructively sample replicate microcosms from each treatment group.[12]

-

Extraction: Extract this compound residues from the soil samples using an appropriate solvent extraction method (e.g., QuEChERS or sonication with an organic solvent like acetonitrile).

-

Analysis: Analyze the extracts using the chiral HPLC method described in Protocol 1 to determine the concentration of each enantiomer.

-

Data Analysis: Plot the concentration of each enantiomer against time. Fit the data to a first-order kinetic model to calculate the degradation rate constant and the half-life (DT50) for each enantiomer.[9][11]

Visualization: Soil Degradation Study Workflow

Caption: Experimental workflow for a soil biodegradation study of this compound.

Conclusion and Future Perspectives

The chirality of this compound is a critical factor influencing its herbicidal efficacy and environmental behavior. The (R)-enantiomer is the sole contributor to its herbicidal activity, acting as a potent synthetic auxin and inducing ferroptosis-like cell death in susceptible plants.[1][6] The differential response of biological systems to this compound enantiomers extends to its environmental degradation, which is predominantly a microbially driven, enantioselective process.[9]

The data clearly supports the agricultural and environmental benefits of using enantiomerically pure (R)-Dichlorprop (this compound-p). This practice maximizes herbicidal efficacy while minimizing the introduction of the non-herbicidal (S)-enantiomer into the environment, reducing the overall chemical load and potential for unforeseen ecological effects.

Future research should continue to explore the specific enzymatic pathways involved in both the mode of action and the microbial degradation of this compound enantiomers. A deeper understanding of the protein-ligand interactions at the target site in plants could lead to the development of even more effective and selective herbicides. Furthermore, investigating the microbial communities and environmental factors that govern the enantioselective degradation in diverse ecosystems is crucial for accurate environmental risk assessment and the development of effective bioremediation strategies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (Ref: RD 406) [sitem.herts.ac.uk]

- 3. This compound-P (Ref: BAS 044H) [sitem.herts.ac.uk]

- 4. This compound | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of chiral herbicide this compound on Arabidopsis thaliana metabolic profile and its implications for microbial communities in the phyllosphere [agris.fao.org]

- 8. scilit.com [scilit.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Impact of this compound on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. A Synergistic Consortium Involved in rac-Dichlorprop Degradation as Revealed by DNA Stable Isotope Probing and Metagenomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enantioselective Uptake and Degradation of the Chiral Herbicide this compound [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enantioselective uptake and degradation of the chiral herbicide this compound [(RS)-2-(2,4-dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Environmental Fate and Degradation of Dichlorprop: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorprop, a member of the chlorophenoxy herbicide group, has been widely used for the post-emergence control of broadleaf weeds in various agricultural and non-crop settings. Its environmental persistence, mobility, and transformation are critical factors in assessing its ecological impact. This technical guide provides an in-depth overview of the environmental fate and degradation pathways of this compound, summarizing key quantitative data, detailing experimental protocols for its analysis, and visualizing its transformation processes.

Data Presentation: Quantitative Environmental Fate Parameters

The environmental behavior of this compound is dictated by a combination of its physicochemical properties and its interactions with soil, water, and atmospheric components. The following tables summarize key quantitative data related to its persistence and mobility.

Table 1: Soil Half-Life (DT50) of this compound

| Soil Type | Organic Matter (%) | pH | Temperature (°C) | DT50 (days) | Enantiomer | Reference(s) |

| Soil A | High | - | Lab | 12.93 | R-Dichlorprop | [1] |

| Soil A | High | - | Lab | 8.22 | S-Dichlorprop | [1] |

| Soil D | Lower | - | Lab | 12.38 | R-Dichlorprop | [1] |

| Soil D | Lower | - | Lab | 8.06 | S-Dichlorprop | [1] |

| Aerobic Soil | - | - | - | ~10 | Racemic | |

| Field Conditions | - | - | - | < 14 | Racemic | [2] |

Table 2: Sorption Coefficients of this compound in Soil

| Koc (L/kg) | Soil Type/Conditions | Reference(s) |

| 34-129 | General | [3] |

| 50 | General | [4] |

Note: The mobility of this compound in soil is generally considered to be high due to its low Koc values.[3] As an acidic compound (pKa ≈ 3.1), it exists predominantly in its anionic form in most environmental soils, which limits its adsorption to negatively charged soil colloids.[3]

Degradation Pathways of this compound

This compound undergoes degradation in the environment through two primary mechanisms: microbial biodegradation and photodegradation.

Microbial Biodegradation

The principal pathway for the dissipation of this compound in soil and water is microbial degradation.[1] This process is enantioselective, with the S-enantiomer often being degraded more rapidly than the herbicidally active R-enantiomer.[1] The initial and key step in the biodegradation of both enantiomers is the cleavage of the ether bond, yielding 2,4-dichlorophenol (B122985) and pyruvate. This reaction is catalyzed by enantiospecific dioxygenase enzymes, namely (R)-dichlorprop dioxygenase (RdpA) and (S)-dichlorprop dioxygenase (SdpA).[5]

The resulting 2,4-dichlorophenol is a common metabolite and is further degraded by microbial communities through ring hydroxylation and subsequent cleavage.

Photodegradation

This compound is susceptible to photodegradation in aqueous environments and on soil surfaces, with reported half-lives ranging from a few days to a week under sunlight.[2] The photochemical transformation of this compound is complex, leading to a variety of photoproducts. Key reactions include the cleavage of the ether bond, dechlorination, and hydroxylation of the aromatic ring. Identified photoproducts include 2,4-dichlorophenol, 2-chlorophenol, 4-chlorophenol, and 4-chlorocatechol.[6]

Hydrolysis

This compound is generally stable to hydrolysis under environmental conditions (pH 5-9).[2] However, its ester formulations can undergo rapid hydrolysis to the parent acid.[2]

Experimental Protocols

Accurate assessment of this compound's environmental fate relies on robust analytical methodologies. The following sections detail common experimental protocols.

Protocol 1: Analysis of this compound and its Metabolites in Soil by GC-MS

This protocol is based on methodologies described in EPA documents and is suitable for the quantitative determination of this compound, its ethylhexyl ester, 2,4-dichlorophenol, and 2,4-dichloroanisole (B165449) in soil.[7]

1. Sample Preparation and Extraction: a. Weigh 10 g of a homogenized soil sample into a centrifuge tube. b. Add an appropriate internal standard. c. Perform a sequential extraction with: i. 5% acetic acid in methanol (B129727). ii. 5% acetic acid in a 1:1 methanol:water solution. iii. 10% acetone (B3395972) in a basic buffer solution. d. After each extraction step, vortex the sample, sonicate for 20 minutes, and centrifuge to separate the supernatant. e. Combine the supernatants from all extraction steps.

2. Solid Phase Extraction (SPE) Clean-up: a. Acidify the combined extract to a pH below 2. b. Condition a C18 SPE cartridge with methanol followed by acidified water. c. Load the acidified extract onto the SPE cartridge. d. Elute the metabolites and the ethylhexyl ester with an acetone/hexane (B92381) mixture. e. Elute the this compound acid with a methanol/acetone mixture.

3. Derivatization: a. To the this compound acid fraction, add 14% BF3 in methanol. b. Heat the mixture at 70°C for 30 minutes to methylate the this compound. c. Partition the methylated this compound into hexane.

4. GC-MS Analysis: a. Combine the hexane fraction containing the methylated this compound with the eluate containing the other metabolites. b. Concentrate the combined sample to a final volume of 1 mL. c. Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS). d. Column: HP-5MS or equivalent capillary column. e. Injection: Splitless injection. f. Carrier Gas: Helium. g. Temperature Program: Optimized for the separation of the target analytes (e.g., initial temperature of 40°C, ramped to 250°C). h. Detection: Mass spectrometer operated in electron impact (EI) ionization mode, using selected ion monitoring (SIM) for quantification.

Protocol 2: Enantioselective Analysis of this compound in Water by HPLC

This protocol allows for the separation and quantification of the R- and S-enantiomers of this compound in aqueous samples.

1. Sample Preparation: a. Filter the water sample through a 0.45 µm filter to remove particulate matter. b. If necessary, adjust the pH of the sample. c. For trace analysis, a solid-phase extraction (SPE) step may be required to concentrate the analytes.

2. HPLC Analysis: a. Instrument: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a UV detector. b. Column: A chiral stationary phase (CSP) column, such as a Nucleodex-α-pmCD or a Phenomenex Lux Amylose-2, is essential for enantiomeric separation.[1][8] c. Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidic aqueous buffer (e.g., 0.1% sulfuric acid or a phosphate (B84403) buffer at low pH).[9] d. Flow Rate: Typically 0.5 - 1.0 mL/min. e. Detection: UV detection at a wavelength where this compound absorbs, typically around 230 nm or 275 nm.[9] f. Quantification: Based on the peak areas of the separated enantiomers, calibrated against analytical standards of the pure enantiomers.

Conclusion

The environmental fate of this compound is characterized by its relatively low persistence in soil and water, primarily due to microbial degradation and photodegradation. Its high mobility in soil poses a potential risk for groundwater contamination. The degradation of this compound is a complex process involving multiple pathways and the formation of various metabolites, with the enantioselective nature of its biodegradation being a key feature. The experimental protocols outlined in this guide provide a framework for the accurate monitoring and assessment of this compound and its transformation products in the environment. Further research should continue to focus on the ecotoxicological effects of its metabolites and the factors influencing its enantioselective degradation under diverse environmental conditions.

References

- 1. Impact of this compound on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apvma.gov.au [apvma.gov.au]

- 3. This compound | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. OSU Extension Pesticide Properties Database [npic.orst.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. helixchrom.com [helixchrom.com]

Dichlorprop: A Technical Guide to a Classic Synthetic Auxin Herbicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorprop, a member of the chlorophenoxy class of herbicides, has been a stalwart in the selective control of broadleaf weeds for decades.[1][2] As a synthetic auxin, it mimics the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and unsustainable growth in susceptible plants.[2] This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, quantitative efficacy, toxicological profile, environmental fate, and the experimental protocols used for its evaluation. Particular emphasis is placed on the biologically active R-isomer, This compound-p (B76475).[1]

Mechanism of Action

This compound's primary mode of action is the disruption of normal plant growth processes by mimicking auxin.[2] This leads to a cascade of events including increased cell wall plasticity, protein synthesis, and ethylene (B1197577) production.[1] The resulting abnormal and excessive cell division and growth ultimately damage the vascular tissue, leading to plant death.[1] Susceptible plants typically exhibit twisting and curling of stems and leaves within days of application, with complete death occurring in one to three weeks.[2]

Recent research has also uncovered a secondary mechanism of action, suggesting that (R)-dichlorprop can induce a form of programmed cell death in plants known as ferroptosis. This process is characterized by the iron-dependent accumulation of reactive oxygen species (ROS) and lipid peroxidation, leading to the disruption of cell membrane integrity.

Signaling Pathways

Auxin Mimicry Pathway

This compound, as a synthetic auxin, hijacks the plant's natural auxin signaling pathway. In the absence of high auxin levels, Aux/IAA transcriptional repressors bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. When this compound is introduced, it binds to the TIR1/AFB auxin co-receptors, promoting the ubiquitination and subsequent degradation of Aux/IAA repressors. This frees the ARFs to activate the transcription of genes that lead to uncontrolled growth and ultimately, plant death.

Caption: this compound's mimicry of auxin leads to the degradation of Aux/IAA repressors and the activation of auxin response genes.

This compound-Induced Ferroptosis-Like Pathway

In addition to its primary mode of action, this compound can induce ferroptosis-like cell death. This pathway is initiated by an increase in intracellular iron and reactive oxygen species (ROS). NADPH oxidases are implicated in this ROS accumulation. The excess ROS leads to lipid peroxidation, damaging cell membranes and ultimately causing cell death. This process can be inhibited by the ferroptosis inhibitor ferrostatin-1.

Caption: this compound can trigger a ferroptosis-like cell death pathway involving iron, ROS, and lipid peroxidation.

Data Presentation

Efficacy of this compound-p

The efficacy of this compound-p can vary depending on the weed species, growth stage, and environmental conditions. The following table summarizes its effectiveness against several common broadleaf weeds.

| Weed Species | Common Name | Application Rate (g a.i./ha) | Efficacy (% Control) |

| Sinapis arvensis | Wild Mustard | Not Specified | Good |

| Chenopodium album | Lambsquarters | Not Specified | Good |

| Amaranthus retroflexus | Pigweed | Not Specified | Good |

| Capsella bursa-pastoris | Shepherd's purse | Not Specified | Good |

| Thlaspi arvense | Stinkweed | Not Specified | Good |

| Cirsium arvense | Canada thistle | Not Specified | Good |

| Ambrosia artemisiifolia | Ragweed | Not Specified | Good |

| Xanthium strumarium | Cocklebur | Not Specified | Good |

| Polygonum convolvulus | Wild Buckwheat | 1415 (in combination with Bentazon) | 59-95 (density and dry weight reduction)[3] |

| Convolvulus arvensis | Field Bindweed | 1415 (in combination with Bentazon) | 67-95 (density and dry weight reduction)[3] |

| Veronica persica | Birdeye Speedwell | 1415 (in combination with Bentazon) | 67-95 (density and dry weight reduction)[3] |

| Fumaria vaillantii | Earthsmoke | 1415 (in combination with Bentazon) | 67-95 (density and dry weight reduction)[3] |

| Lepyrodiclis holosteoides | False Jagged-chickweed | 1415 (in combination with Bentazon) | 67-95 (density and dry weight reduction)[3] |

| Bifora testiculata | European Bishop | 1415 (in combination with Bentazon) | 67-95 (density and dry weight reduction)[3] |

Note: Efficacy data for this compound-p alone at specific rates is limited in the reviewed literature. Much of the available data is qualitative or for product mixtures.

Toxicological Profile of this compound-p

| Parameter | Organism | Value |

| Acute Oral LD50 | Rat | 344 - 800 mg/kg bw[4][5] |

| Acute Dermal LD50 | Rat | > 4000 mg/kg bw |

| Acute Inhalation LC50 | Rat | > 5.4 mg/L |

| Eye Irritation | Rabbit | Severe irritant[6] |

| Skin Irritation | Rabbit | Slight irritant |

| Skin Sensitization | Guinea Pig | Not a sensitizer |

| NOAEL (18-month) | Mouse | 6 mg/kg bw/day |

| ADI | Human | 0.03 mg/kg bw/day |

| ARfD | Human | 0.20 mg/kg bw/day |

Environmental Fate of this compound-p

| Parameter | Value | Conditions |

| Water Solubility | 720 mg/L | at 20°C (R-isomer)[1] |

| Soil Sorption Coefficient (Koc) | 34 - 129 mL/g | Varies with soil type |

| Soil Half-life (DT50) | 8 - 13 days | Aerobic conditions, varies with soil type |

| Aquatic Photolysis Half-life | Rapid | |

| Bioaccumulation Potential | Low |

Experimental Protocols

Greenhouse Herbicide Efficacy Trial

This protocol outlines a general procedure for assessing the efficacy of this compound-p in a controlled greenhouse environment.

1. Plant Material and Growth Conditions:

-

Select target broadleaf weed species and a non-target crop species (e.g., wheat or barley).

-

Sow seeds in pots containing a standardized greenhouse potting mix.

-

Grow plants in a greenhouse with controlled temperature (e.g., 22-25°C day / 16-18°C night), humidity (e.g., 50-70%), and photoperiod (e.g., 16-hour light).

-

Water plants as needed to maintain optimal growth.

2. Herbicide Application:

-

Prepare a stock solution of this compound-p in a suitable solvent (e.g., acetone (B3395972) with a surfactant).

-

Make serial dilutions to achieve the desired application rates.

-

Apply the herbicide to plants at a specific growth stage (e.g., 2-4 true leaves for weeds) using a laboratory spray chamber calibrated to deliver a precise volume of spray solution.

-

Include an untreated control group (sprayed with solvent and surfactant only).

-

Randomize the placement of pots within the greenhouse to minimize environmental variability.

3. Data Collection and Analysis:

-

Visually assess plant injury at set time points (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete death).

-

At the final time point, harvest the above-ground biomass of each plant.

-

Dry the biomass in an oven at a set temperature (e.g., 70°C) until a constant weight is achieved.

-

Measure the dry weight of each plant.

-

Calculate the percent reduction in biomass compared to the untreated control.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and the effective dose (ED) values (e.g., ED50, ED90).

Caption: A typical workflow for a greenhouse herbicide efficacy trial.

Conclusion

This compound remains a significant tool in the management of broadleaf weeds. Its primary mechanism as a synthetic auxin is well-understood, and emerging research into its role in inducing ferroptosis-like cell death offers new avenues for investigation. The data presented in this guide provide a quantitative basis for its efficacy, toxicity, and environmental behavior. The detailed experimental protocol serves as a foundation for further research and development in the field of herbicide science. As with all herbicides, responsible use and adherence to regulatory guidelines are paramount to ensure its continued effectiveness and to minimize potential non-target impacts.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound-P | C9H8Cl2O3 | CID 119435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 2,4-DP | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 6. This compound-P (Ref: BAS 044H) [sitem.herts.ac.uk]

The Chemical Architecture and Biological Activity of 2,4-DP (Dichlorprop): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of 2,4-DP, also known as Dichlorprop. The information presented herein is intended to serve as a foundational resource for professionals engaged in agrochemical research, drug development, and related scientific disciplines. All quantitative data has been summarized in structured tables for ease of comparison, and detailed methodologies for key experimental procedures are provided.

Chemical Identity and Structure

2,4-DP, systematically named 2-(2,4-dichlorophenoxy)propanoic acid, is a selective systemic herbicide belonging to the phenoxyalkanoic acid class of compounds. Its chemical structure is characterized by a propanoic acid moiety linked to a 2,4-dichlorinated phenyl ring via an ether bond. This structure is pivotal to its biological activity as a synthetic auxin.

The presence of a chiral center at the alpha-carbon of the propanoic acid group results in two stereoisomers: (R)-(+)-Dichlorprop and (S)-(-)-Dichlorprop. The herbicidal activity is almost exclusively associated with the (R)-enantiomer, which is often referred to as this compound-P.

Table 1: Chemical Identification of 2,4-DP (this compound)

| Identifier | Value |

| Systematic (IUPAC) Name | 2-(2,4-dichlorophenoxy)propanoic acid |

| Common Name | This compound, 2,4-DP |

| CAS Registry Number | 120-36-5 |

| Molecular Formula | C₉H₈Cl₂O₃ |

| Molecular Weight | 235.06 g/mol |

| Chirality | Contains one chiral center |

| Active Enantiomer | (R)-(+)-Dichlorprop (this compound-P) |

Physicochemical Properties

The physicochemical properties of 2,4-DP influence its environmental fate, bioavailability, and formulation. It is a crystalline solid with limited solubility in water but is soluble in many organic solvents.

Table 2: Physicochemical Properties of 2,4-DP (this compound)

| Property | Value |

| Physical State | Colorless to yellowish crystalline solid |

| Melting Point | 117.5 - 118.1 °C |

| Boiling Point | Decomposes before boiling at atmospheric pressure |

| Water Solubility | 350 mg/L at 20 °C |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, and diethyl ether |

| pKa | 3.10 |

| Log Kow (Octanol-Water Partition Coefficient) | 3.43 |

Mechanism of Action: Synthetic Auxin Signaling Pathway

2,4-DP functions as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) at supraoptimal concentrations. This leads to uncontrolled and disorganized cell growth in susceptible broadleaf plants, ultimately resulting in their death. The core of this mechanism involves the TIR1/AFB family of auxin receptors.

In the absence of high auxin levels, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes. When 2,4-DP enters the cell nucleus, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor proteins. This interaction leads to the ubiquitination of Aux/IAA by the SCF (Skp1-Cullin-F-box) complex and its subsequent degradation by the 26S proteasome. The removal of the Aux/IAA repressors allows ARFs to activate the transcription of genes that lead to uncontrolled cell division and elongation, ultimately causing the death of the plant.

Experimental Protocols

Synthesis of 2,4-DP via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of 2,4-DP, which can be adapted from standard Williamson ether synthesis procedures.

Materials:

-

2-Chloropropanoic acid

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve a specific molar equivalent of 2,4-dichlorophenol in an aqueous solution of sodium hydroxide. This deprotonates the phenol (B47542) to form the more nucleophilic sodium 2,4-dichlorophenoxide.

-

To this solution, add a slight molar excess of 2-chloropropanoic acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours to allow the nucleophilic substitution reaction to proceed.

-

After reflux, cool the reaction mixture to room temperature.

-

Acidify the solution with concentrated HCl to a pH of approximately 2. This protonates the carboxylate to form the desired 2,4-DP, which will precipitate out of the aqueous solution.

-

Transfer the mixture to a separatory funnel and extract the product into diethyl ether.

-

Wash the ether layer with water and then with a saturated sodium bicarbonate solution to separate the acidic product from any unreacted phenol. The sodium salt of 2,4-DP will move to the aqueous layer.

-

Collect the aqueous bicarbonate layer and re-acidify with concentrated HCl to precipitate the purified 2,4-DP.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Determination of 2,4-DP

The following diagram outlines a general workflow for the analysis of 2,4-DP residues in a sample matrix, such as soil or water.

4.2.1. High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

-

HPLC system with a UV or Mass Spectrometry (MS) detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water, both acidified with a small amount of formic or phosphoric acid (e.g., 0.1%) to ensure the analyte is in its protonated form.

Procedure:

-

Prepare a stock solution of 2,4-DP in a suitable solvent like acetonitrile.

-

Create a series of calibration standards by diluting the stock solution.

-

Extract 2,4-DP from the sample matrix using an appropriate solvent and cleanup procedure (e.g., solid-phase extraction).

-

Set the HPLC flow rate to approximately 1.0 mL/min and the column temperature to a constant value (e.g., 30 °C).

-

Set the UV detector to a wavelength where 2,4-DP has significant absorbance (around 230 nm and 280 nm).

-

Inject the prepared standards and samples onto the HPLC system.

-

Identify the 2,4-DP peak in the chromatograms based on the retention time of the standards.

-

Quantify the amount of 2,4-DP in the samples by comparing the peak area to the calibration curve generated from the standards.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the low volatility of the acidic form of 2,4-DP, a derivatization step is typically required to convert it into a more volatile ester (e.g., methyl ester) before GC-MS analysis.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

A suitable capillary column (e.g., DB-5ms).

Procedure:

-

Extract and clean up the sample as described for the HPLC method.

-

Evaporate the solvent and derivatize the 2,4-DP residue. A common method is to react it with a methylating agent like diazomethane (B1218177) or BF₃/methanol.

-

Dissolve the derivatized product in a suitable solvent like hexane.

-

Set up the GC with an appropriate temperature program for the column oven to separate the analyte from other components.

-

Inject the derivatized standards and samples into the GC-MS.

-

The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized 2,4-DP.

-

Identify and quantify the analyte based on its retention time and the response of the characteristic ions compared to the derivatized standards.

Herbicidal Activity Bioassay

This protocol outlines a general method for assessing the herbicidal activity of 2,4-DP on a susceptible broadleaf plant species.

Materials:

-

Seeds of a susceptible broadleaf plant (e.g., tomato, cucumber, or cress).

-

Potting soil or other suitable growth medium.

-

Pots or petri dishes.

-

2,4-DP stock solution of known concentration.

-

Growth chamber or greenhouse with controlled light, temperature, and humidity.

Procedure:

-

Prepare a series of dilutions of the 2,4-DP stock solution to create a range of treatment concentrations. Include a control group treated with a solution containing no herbicide.

-

Sow the seeds of the chosen plant species in pots or on moist filter paper in petri dishes.

-

Allow the plants to grow to a specific stage (e.g., until the first true leaves have emerged).

-

Apply the different concentrations of the 2,4-DP solution to the plants. This can be done as a foliar spray or by adding it to the growth medium.

-

Place the treated plants in a growth chamber or greenhouse under controlled environmental conditions.

-

Observe the plants daily for a set period (e.g., 7-14 days) and record any signs of phytotoxicity.

-

Assess herbicidal activity by measuring parameters such as:

-

Visual injury ratings (e.g., on a scale of 0 to 100%, where 0 is no injury and 100 is plant death).

-

Growth inhibition (e.g., measuring shoot or root length).

-

Biomass reduction (measuring the fresh or dry weight of the plants at the end of the experiment).

-

-

Analyze the data to determine the dose-response relationship and calculate values such as the GR₅₀ (the concentration of herbicide that causes a 50% reduction in growth) or the LD₅₀ (the lethal dose for 50% of the plants).

Conclusion

2,4-DP (this compound) remains a significant molecule in the field of agrochemicals due to its effective and selective herbicidal properties. A thorough understanding of its chemical structure, physicochemical characteristics, and mechanism of action is crucial for its safe and effective use, as well as for the development of new and improved herbicidal agents. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, analyze, and evaluate the biological activity of this important compound.

Ecotoxicity of Dichlorprop on Aquatic Organisms: A Technical Guide

Introduction

Dichlorprop (2,4-DP) is a selective, systemic herbicide used for the post-emergence control of annual and perennial broadleaf weeds. As a member of the chlorophenoxy herbicide family, its mode of action in target plants is as a synthetic auxin, leading to uncontrolled growth and eventual death. The herbicidal activity is primarily associated with the R-enantiomer, known as this compound-P (2,4-DP-P). Due to its application in agriculture and non-crop areas, this compound can enter aquatic ecosystems through runoff and spray drift, necessitating a thorough understanding of its ecotoxicological effects on non-target aquatic organisms. This guide provides a technical overview of the ecotoxicity of this compound, focusing on aquatic fauna and flora, for researchers, scientists, and drug development professionals.

Quantitative Ecotoxicity Data

The acute and chronic toxicity of this compound and its active isomer, this compound-P, to a range of aquatic organisms are summarized below. The data is presented to facilitate comparison across different trophic levels.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

| Species | Test Type | Duration | Endpoint | Concentration (mg/L) | Reference |

| Danio rerio (Zebra fish) | Acute | 96 hours | LC50 | 0.22 | |

| Daphnia magna (Water flea) | Acute Immobilisation | 48 hours | EC50 | >100 | |

| Myriophyllum aquaticum (Parrot feather) | Acute Growth Inhibition | 14 days | EC50 | 0.1 |

Table 2: Acute and Chronic Toxicity of this compound-P to Aquatic Organisms

| Species | Test Type | Duration | Endpoint | Concentration (mg/L) | Reference |

| Navicula pelliculosa (Diatom) | Acute Growth Rate | 72 hours | ErC50 | >100 | |

| Navicula pelliculosa (Diatom) | Chronic Growth Rate | 72 hours | NOEC | 50 |

Experimental Protocols

The following sections detail the standardized methodologies for key ecotoxicity experiments, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols provide a framework for assessing the toxicity of substances like this compound to aquatic organisms.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.

-

Test Organisms: Exponentially growing cultures of green algae such as Pseudokirchneriella subcapitata or cyanobacteria like Anabaena flos-aquae.

-

Test Conditions: Batch cultures are maintained under controlled conditions of temperature, light, and nutrient supply for a period of 72 hours.

-

Procedure:

-

A range of at least five concentrations of the test substance is prepared in a suitable growth medium.

-

A control group with no test substance is run in parallel.

-

Each concentration and the control are inoculated with a low density of the test organism.

-

The cultures are incubated for 72 hours under continuous illumination and constant temperature.

-

Algal biomass is measured at least every 24 hours using methods such as cell counts with a haemocytometer or electronic particle counter, or by measuring surrogate parameters like chlorophyll (B73375) fluorescence.

-

-

Endpoints: The primary endpoints are the inhibition of growth rate and yield, from which the ECx values (e.g., EC10, EC20, EC50) are calculated. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are also determined.

OECD 202: Daphnia sp., Acute Immobilisation Test

This test assesses the acute toxicity of a substance to daphnids, which are representative of freshwater invertebrates.

-

Test Organisms: Young daphnids (Daphnia magna is commonly used), less than 24 hours old at the start of the test.

-

Test Conditions: The test is conducted under static or semi-static conditions for 48 hours in a defined aqueous medium, under controlled temperature and photoperiod.

-

Procedure:

-

A series of at least five concentrations of the test substance is prepared.

-

A control group is maintained under the same conditions without the test substance.

-

Young daphnids are introduced into the test vessels containing the different concentrations and the control.

-

The number of immobilised daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

-

Endpoints: The primary endpoint is the 48-hour EC50, which is the concentration that immobilises 50% of the daphnids. The 24-hour EC50 can also be determined.

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute lethal toxicity of a substance to fish.

-

Test Organisms: Various fish species can be used, with rainbow trout (Oncorhynchus mykiss) and zebrafish (Danio rerio) being common choices.

-

Test Conditions: The fish are exposed to the test substance for a 96-hour period under static, semi-static, or flow-through conditions, with controlled temperature, lighting, and dissolved oxygen levels.

-

Procedure:

-

A range of at least five concentrations of the test substance is prepared in dilution water.

-

A control group is maintained in water without the test substance.

-

Fish are placed in the test chambers for each concentration and the control.

-

Mortality and any abnormal behavioral or morphological changes are recorded at 24, 48, 72, and 96 hours.

-

-

Endpoints: The main endpoint is the 96-hour LC50, which is the concentration that is lethal to 50% of the test fish.

Signaling Pathways and Mechanisms of Toxicity

Mechanism of Action in Aquatic Plants

The primary mechanism of action of this compound in sensitive aquatic plants is similar to that in terrestrial weeds. As a synthetic auxin, it mimics the natural plant hormone indole-3-acetic acid (IAA). This leads to a cascade of events that disrupt normal plant growth and development.

Caption: Mechanism of action of this compound as a synthetic auxin in plants.

Toxicity in Aquatic Animals

The specific signaling pathways affected by this compound in aquatic animals are not as well-defined as its herbicidal mode of action. However, studies on related phenoxy herbicides suggest several potential mechanisms of toxicity. Observed effects in fish include behavioral changes, such as erratic swimming and lethargy, and histological damage to vital organs like the gills, liver, and kidneys. These effects may be linked to oxidative stress, disruption of metabolic processes, and potential neurotoxic effects. Further research is needed to elucidate the precise molecular initiating events and signaling cascades involved in this compound toxicity in aquatic fauna.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for conducting aquatic ecotoxicity studies, from initial planning to final data analysis and reporting.

Caption: Generalized workflow for aquatic ecotoxicity testing.

This compound exhibits a range of toxic effects on aquatic organisms. While its mechanism of action in plants is well-understood, further investigation is required to fully characterize the signaling pathways and sublethal effects in aquatic animals. The provided quantitative data and standardized protocols serve as a valuable resource for researchers and professionals in the fields of ecotoxicology and environmental risk assessment. Future studies should focus on chronic exposure scenarios and the investigation of molecular-level impacts to provide a more comprehensive understanding of the environmental risks posed by this compound.

(R)-Dichlorprop-Induced Ferroptosis-Like Death in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction